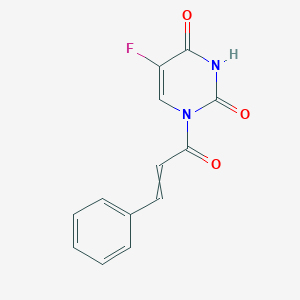![molecular formula C11H14F10OS2 B14290109 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL CAS No. 113107-47-4](/img/structure/B14290109.png)
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is a chemical compound known for its unique structure and properties It contains two 3,3,4,4,4-pentafluorobutyl groups attached to a propan-2-ol backbone via sulfanyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL typically involves the reaction of 3,3,4,4,4-pentafluorobutyl thiol with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents, etc.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or acylated derivatives.
科学的研究の応用
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form strong interactions with various biomolecules, while the fluorinated groups enhance the compound’s stability and bioavailability. These properties make it a valuable tool in studying and modulating biological processes.
類似化合物との比較
Similar Compounds
3,3,4,4,4-Pentafluorobutyl acrylate: A related compound with similar fluorinated groups but different functional groups.
Perfluorobutanesulfonyl fluoride: Another fluorinated compound with distinct chemical properties.
Uniqueness
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is unique due to its combination of sulfanyl and fluorinated groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
特性
CAS番号 |
113107-47-4 |
|---|---|
分子式 |
C11H14F10OS2 |
分子量 |
416.3 g/mol |
IUPAC名 |
1,3-bis(3,3,4,4,4-pentafluorobutylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C11H14F10OS2/c12-8(13,10(16,17)18)1-3-23-5-7(22)6-24-4-2-9(14,15)11(19,20)21/h7,22H,1-6H2 |
InChIキー |
UYNZOVNOFJKUGS-UHFFFAOYSA-N |
正規SMILES |
C(CSCC(CSCCC(C(F)(F)F)(F)F)O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


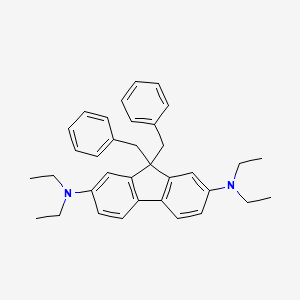
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
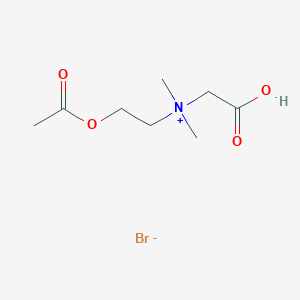
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
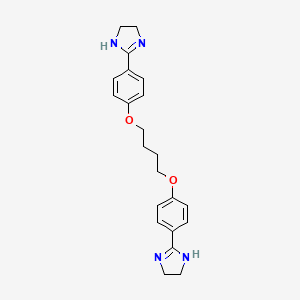
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
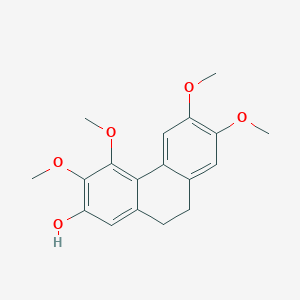
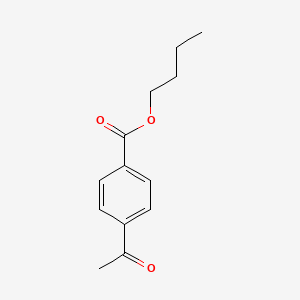
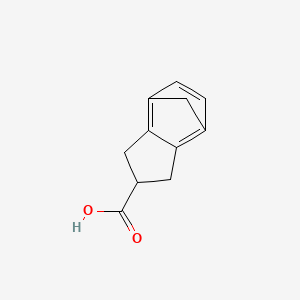
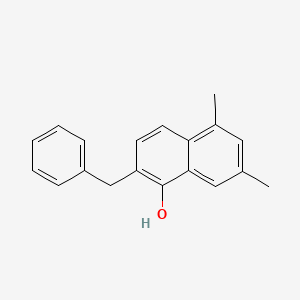
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
